Mycosinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycosinol is a dihydrofuran.
Scientific Research Applications
Biochemical Properties and Applications
Mycosinol, identified as a spiroketalenol ether, is a phytoalexin produced by plants in response to fungal infection. Marshall, Harborne, and King (1987) discovered this compound in Coleostephus myconis, revealing its antifungal properties and its role as the first reported spiroketalenol ether acting as a phytoalexin in the tribe Anthemideae of the Compositae (Marshall, Harborne, & King, 1987). This discovery highlights this compound's potential in agricultural applications, particularly in enhancing plant resistance against fungal pathogens.
Role in Plant Defense Mechanisms
This compound, through its production in response to pathogens, is part of a broader defense mechanism involving glucosinolates and myrosinases. This system, extensively studied in plants of the Brassicales order, plays a crucial role in plant defense against herbivores and pathogens. Winde and Wittstock (2011) provided insights into how this system functions, including the bioactivation of glucosinolates by myrosinases, leading to the formation of toxic isothiocyanates and other biologically active products (Winde & Wittstock, 2011).
Impact on Human Health
While this compound's primary role is in plant defense, compounds within the glucosinolate-myrosinase system, to which this compound is related, have shown potential health benefits for humans. The hydrolysis products of glucosinolates, which include isothiocyanates, have been studied for their cancer-preventing properties. Halkier and Gershenzon (2006) described how these compounds function as defense compounds in plants and as biopesticides, flavor compounds, and cancer-preventing agents for humans (Halkier & Gershenzon, 2006).
Properties
111768-19-5 | |
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-dien-9-ol |
InChI |
InChI=1S/C13H10O3/c1-2-3-4-5-6-11-7-9-13(16-11)12(14)8-10-15-13/h6-10,12,14H,1H3/b11-6+ |
InChI Key |
FZRGCIPZQGXDCM-IZZDOVSWSA-N |
Isomeric SMILES |
CC#CC#C/C=C/1\C=CC2(O1)C(C=CO2)O |
SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.